molecular formula C8H11N3O B13732774 1-Ethyl-3-(4-pyridyl)urea CAS No. 46117-17-3

1-Ethyl-3-(4-pyridyl)urea

Cat. No.: B13732774
CAS No.: 46117-17-3
M. Wt: 165.19 g/mol
InChI Key: ZJNFYBITQPOYSY-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-pyridyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of an ethyl group attached to the nitrogen atom and a pyridyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(4-pyridyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with ethyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(4-pyridyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The pyridyl group in this compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reactions are carried out under mild to moderate conditions, often in the presence of a catalyst.

Major Products: The major products formed from these reactions include oxidized urea derivatives, reduced urea derivatives, and various substituted urea compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-(4-pyridyl)urea has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: this compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-pyridyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-Phenyl-N’-(4-pyridyl)urea: Similar structure but with a phenyl group instead of an ethyl group.

    N,N’-Diphenylurea: Contains two phenyl groups attached to the urea moiety.

    N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea: Features a fluorophenyl and a thiazolyl group.

Uniqueness: 1-Ethyl-3-(4-pyridyl)urea is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the ethyl and pyridyl groups imparts distinct properties that differentiate it from other urea derivatives.

Properties

CAS No.

46117-17-3

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-ethyl-3-pyridin-4-ylurea

InChI

InChI=1S/C8H11N3O/c1-2-10-8(12)11-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H2,9,10,11,12)

InChI Key

ZJNFYBITQPOYSY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=NC=C1

Origin of Product

United States

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